2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by the presence of methoxyphenyl groups at the 2 and 7 positions of the triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with 4-methoxyphenyl isocyanate, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while substitution reactions could introduce various functional groups at the methoxy positions.
Scientific Research Applications
2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Lacks the 7-(4-methoxyphenyl) group.
7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Lacks the 2-(2-methoxyphenyl) group.
2-(4-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Has methoxy groups at different positions.
Uniqueness
The presence of both 2-(2-methoxyphenyl) and 7-(4-methoxyphenyl) groups in 2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE imparts unique chemical and biological properties. This dual substitution pattern can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H16N4O2/c1-24-14-9-7-13(8-10-14)16-11-12-20-19-21-18(22-23(16)19)15-5-3-4-6-17(15)25-2/h3-12H,1-2H3 |
InChI Key |
RXCRRRFCUYCNRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CC=C4OC |
Origin of Product |
United States |
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